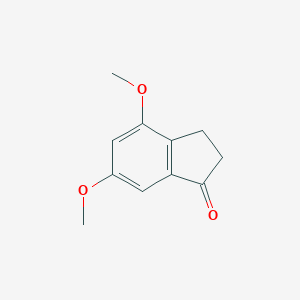

4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-7-5-9-8(3-4-10(9)12)11(6-7)14-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZGATRDPJVJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2=O)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576252 | |

| Record name | 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13336-32-8 | |

| Record name | 2,3-Dihydro-4,6-dimethoxy-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13336-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one, a valuable heterocyclic scaffold in medicinal chemistry. The indanone core is a key structural motif in numerous biologically active compounds, serving as a building block for agents targeting neurodegenerative diseases and cancer.[1][2][3][4] This document balances theoretical principles with practical, field-proven insights, focusing on the most prevalent and efficient synthetic strategies. We will dissect the mechanistic underpinnings of intramolecular Friedel-Crafts acylation and Nazarov cyclization, offering a comparative analysis to guide researchers in methodological selection. A detailed, step-by-step protocol for a preferred synthetic route is provided, alongside a comprehensive summary of expected analytical data. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and authoritative resource on the synthesis of this important intermediate.

Introduction: The Significance of the Indanone Scaffold

The 1-indanone framework is a privileged scaffold in modern drug discovery.[3] Its rigid, bicyclic structure makes it an excellent template for developing conformationally constrained analogues of more flexible molecules, such as chalcones.[2] This structural constraint can lead to enhanced binding affinity and selectivity for biological targets. Indeed, natural and synthetic indanones have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and cytotoxic properties.[2][3]

The specific compound, this compound, and its close analogues are crucial intermediates in the synthesis of advanced therapeutic agents. For instance, the dimethoxy-substituted phenyl ring is a common feature in compounds designed to inhibit tubulin polymerization, a key mechanism for anticancer drugs.[5] Furthermore, the indanone core is central to the development of inhibitors for enzymes like acetylcholinesterase (AChE), which are implicated in the pathophysiology of Alzheimer's disease.[1][6] The strategic placement of methoxy groups on the aromatic ring significantly influences the electronic properties and metabolic stability of the molecule, making its controlled synthesis a topic of considerable interest.

Retrosynthetic Analysis and Strategic Overview

The synthesis of a substituted indanone like 4,6-dimethoxy-1-indanone can be approached through several strategic disconnections. The most common and direct methods involve the formation of the five-membered ring through an intramolecular cyclization reaction.

Figure 1: Retrosynthetic pathways for 4,6-Dimethoxy-1-indanone.

Two primary strategies emerge from this analysis:

-

Intramolecular Friedel-Crafts Acylation: This is a classical and highly effective method that involves the cyclization of a 3-arylpropanoic acid precursor.[3] The reaction is typically promoted by a strong acid, which facilitates the formation of an acylium ion that subsequently attacks the electron-rich aromatic ring. The success of this route hinges on the regioselective closure to form the desired indanone isomer.

-

Nazarov Cyclization: This powerful reaction involves the acid-catalyzed 4π-conrotatory electrocyclization of a divinyl ketone (or its precursor) to form a cyclopentenone, which can be readily reduced to the indanone.[7][8][9] This method offers an alternative pathway that can be particularly useful for constructing highly substituted indanone systems.[7][10]

Key Synthetic Strategies

Strategy 1: Intramolecular Friedel-Crafts Acylation

This is arguably the most direct and widely employed route for the synthesis of simple indanones. The overall transformation consists of two main stages: synthesis of the carboxylic acid precursor and its subsequent cyclization.

The key to this synthesis is the intramolecular electrophilic aromatic substitution (EAS). The reaction is initiated by a strong acid catalyst, such as polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TFSA), which activates the carboxylic acid to form a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the nucleophilic aromatic ring.

The regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring. In the case of the required precursor, 3-(3,5-dimethoxyphenyl)propanoic acid, the two methoxy groups are powerful activating ortho-, para-directors. The cyclization must occur at a position ortho to one methoxy group and para to the other, ensuring a strong electronic driving force for the reaction and leading unambiguously to the 4,6-dimethoxy substitution pattern on the resulting indanone.

The choice of acid catalyst is critical. PPA is a viscous and effective medium that acts as both catalyst and solvent. Interestingly, the P₂O₅ content in PPA can be a key parameter to control regioselectivity in more complex systems, a nuance that reflects deep process understanding.[8] For this specific substrate, standard PPA or strong Brønsted acids like TFSA are highly effective.[3]

Figure 2: Mechanism of intramolecular Friedel-Crafts acylation.

Strategy 2: Nazarov Cyclization

The Nazarov cyclization provides a modern and elegant alternative for indanone synthesis.[8] This reaction is a cornerstone of five-membered ring construction in organic chemistry.

The reaction proceeds via the activation of an aryl vinyl ketone precursor with a Lewis or Brønsted acid.[9] This generates a resonance-stabilized pentadienyl cation. The key step is a 4π-electrocyclic ring closure, which occurs in a conrotatory fashion as dictated by the Woodward-Hoffmann rules. The resulting cyclopentenyl cation is then trapped by a nucleophile (often water from the reaction medium) and tautomerizes to the more stable α,β-unsaturated ketone. A final reduction step would be required to yield the saturated indanone.

While powerful, this route is more synthetically demanding for this specific target compared to the Friedel-Crafts approach. It requires the initial synthesis of the appropriate aryl vinyl ketone, and the final product is a cyclopentenone which necessitates an additional reduction step. However, recent advances have made this reaction catalytic and even enantioselective, highlighting its versatility for more complex targets.[7][10]

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on factors such as starting material availability, desired scale, and process simplicity. For the synthesis of this compound, the Friedel-Crafts route is generally preferred for its directness.

| Feature | Intramolecular Friedel-Crafts Acylation | Nazarov Cyclization |

| Precursor | 3-(3,5-Dimethoxyphenyl)propanoic acid | 1-(3,5-Dimethoxyphenyl)prop-2-en-1-one |

| Key Reagents | Polyphosphoric Acid (PPA), TFSA, Eaton's Reagent | Lewis or Brønsted Acids (e.g., BF₃·OEt₂, TFA) |

| Number of Steps | Fewer (often 2 from commercial materials) | More (requires precursor synthesis and final reduction) |

| Atom Economy | Good; loses one molecule of water | Good in cyclization; requires a reductant in a separate step |

| Scalability | Well-established for large-scale synthesis | Can be challenging depending on catalyst and conditions |

| Generality | Excellent for electron-rich aromatics | Very broad; powerful for complex cyclopentenones[11] |

| Directness | High; directly yields the target indanone | Moderate; yields an indanone precursor requiring reduction |

Detailed Experimental Protocol: Friedel-Crafts Route

This protocol is a self-validating system, designed for clarity and reproducibility. It proceeds in two stages: (A) Knoevenagel-Doebner condensation to form the unsaturated acid followed by reduction, and (B) Intramolecular Friedel-Crafts cyclization.

Stage A: Synthesis of 3-(3,5-Dimethoxyphenyl)propanoic acid

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-dimethoxybenzaldehyde (10.0 g, 60.2 mmol), malonic acid (7.5 g, 72.1 mmol), and pyridine (50 mL). Add a few drops of piperidine to catalyze the condensation.

-

Knoevenagel Condensation: Heat the mixture to 80-90 °C with stirring. Carbon dioxide evolution should be observed. Maintain heating for 4-5 hours until gas evolution ceases. The intermediate is 3,5-dimethoxycinnamic acid.

-

Reduction: Cool the reaction mixture to room temperature. In a separate, larger flask (1 L), prepare a solution of sodium hydroxide (10 g in 200 mL water). Carefully add sodium amalgam (Na(Hg) 3%, ~150 g) to the sodium hydroxide solution under a nitrogen atmosphere in a fume hood. Caution: Sodium amalgam reacts with water; control the addition rate.

-

Workup (Reduction): Slowly add the pyridine reaction mixture from step 2 to the stirred sodium amalgam solution. An exothermic reaction will occur. Stir for 3-4 hours at room temperature.

-

Isolation: Once the reduction is complete, carefully decant the aqueous layer away from the mercury. Wash the mercury with a small amount of water and combine the aqueous layers. Acidify the combined aqueous solution to pH ~2 with concentrated hydrochloric acid. A white precipitate of 3-(3,5-Dimethoxyphenyl)propanoic acid will form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed if higher purity is required. Expect a yield of 70-80%.

Stage B: Synthesis of this compound

-

Reaction Setup: Place polyphosphoric acid (PPA, ~100 g) in a 250 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet. Heat the PPA to 70-80 °C to reduce its viscosity.

-

Addition of Precursor: Slowly add the dried 3-(3,5-Dimethoxyphenyl)propanoic acid (8.0 g, 38.1 mmol) to the stirred PPA. The addition should be portion-wise to control the reaction.

-

Cyclization: After the addition is complete, continue stirring the mixture at 80-90 °C for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

-

Quenching and Workup: Cool the reaction mixture to below 50 °C and pour it slowly and carefully onto crushed ice (~300 g) in a large beaker with vigorous stirring. This is a highly exothermic process.

-

Extraction: Once all the PPA is hydrolyzed and the mixture is cool, extract the aqueous suspension with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic extracts and wash successively with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (100 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent like isopropanol to afford the title compound as a solid. Expect a yield of 85-95%.

Characterization Data

The following table summarizes the expected analytical data for this compound based on its structure and data from analogous compounds.[12][13]

| Analysis | Expected Result |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 7.01 (s, 1H, Ar-H), 6.55 (s, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.05 (t, J=6.0 Hz, 2H, -CH₂-), 2.70 (t, J=6.0 Hz, 2H, -CH₂-) ppm. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~ 205.0 (C=O), 163.0 (C-OMe), 160.0 (C-OMe), 158.0 (Ar-C), 115.0 (Ar-C), 105.0 (Ar-CH), 98.0 (Ar-CH), 56.0 (OCH₃), 55.8 (OCH₃), 36.0 (-CH₂-), 25.0 (-CH₂-) ppm. |

| IR (KBr) | ν ~ 2950 (C-H), 1700 (C=O, aromatic ketone), 1600, 1480 (C=C, aromatic), 1210 (C-O, ether) cm⁻¹. |

| Mass Spec (ESI+) | m/z 193.08 [M+H]⁺, 215.06 [M+Na]⁺ |

Conclusion

The synthesis of this compound is most efficiently achieved via a two-stage process involving the preparation of 3-(3,5-dimethoxyphenyl)propanoic acid followed by an intramolecular Friedel-Crafts acylation. This route is robust, scalable, and proceeds with high yields and excellent regiochemical control, driven by the strong activating effects of the methoxy substituents. The resulting indanone is a highly valuable intermediate for the synthesis of complex molecules with significant potential in drug discovery, particularly in the fields of oncology and neuropharmacology. This guide provides the necessary strategic insights and a detailed, validated protocol to enable researchers to reliably produce this important chemical building block.

References

-

Ma, G., & Ma, D. (2007). Catalytic Stereoselective Synthesis of Highly Substituted Indanones via Tandem Nazarov Cyclization and Electrophilic Fluorination Trapping. Organic Letters, 9(16), 3053–3056. [Link]

-

Reddy, R., et al. (2018). Dual Proton/Silver-Catalyzed Serial (5 + 2)-Cycloaddition and Nazarov Cyclization of (E)-2-Arylidene-3-hydroxyindanones with Conjugated Eneynes: Synthesis of Indanone-Fused Benzo[cd]azulenes. The Journal of Organic Chemistry. [Link]

-

van der Kolk, T., et al. (2017). Regioselective Synthesis of Indanones. The Journal of Organic Chemistry. [Link]

-

Yadav, J. S., et al. (2021). Photo-Nazarov cyclization of aryl vinyl ketones to access indanones core. ResearchGate. [Link]

-

Ma, G., & Ma, D. (2007). Catalytic stereoselective synthesis of highly substituted indanones via tandem Nazarov cyclization and electrophilic fluorination trapping. PubMed. [Link]

-

Wikipedia. (n.d.). Robinson annulation. [Link]

-

Chemistry Steps. (n.d.). Robinson Annulation-Mechanism and Shortcut. [Link]

-

Sultana, N., & Singh, M. S. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances. [Link]

-

Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]

-

Ashenhurst, J. (2018, December 10). The Robinson Annulation. Master Organic Chemistry. [Link]

-

ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction. [Link]

-

Quick Company. (n.d.). An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. [Link]

-

Tunoori, A. R., et al. (2018). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. IUCrData. [Link]

-

University of Wisconsin-Madison. (n.d.). Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. [Link]

-

Chemistry 211 Experiment 1. (2012, November 14). [Link]

-

Borsche, W., & Sinn, F. (1942). 3-Phenylindones. II. The Synthesis of 5,6-Dimethoxy-3-(3,4-dimethoxyphenyl)-1-indanone and Some Related Compounds. Journal of the American Chemical Society, 64(7), 1636–1638. [Link]

-

SpectraBase. (n.d.). 4,6-DIMETHOXYINDOLE-2,3-DIONE. [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. [Link]

-

Preprints.org. (2025, April 14). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. [Link]

-

Wang, Z., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Sabinet African Journals. (1972). A SYNTHESIS OF 3,3-DIARYLPROPIONIC ACIDS USING PHOSPHORIC ACID AS CATALYST. [Link]

-

MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

-

PubMed. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. [Link]

-

Xu, D., et al. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Serbian Chemical Society. [Link]

-

Swager, T. M. (1997, May 1). Directed Electrophilic Cyclizations: Efficient Methodology for the Synthesis of Fused Polycyclic Aromatics. MIT DSpace. [Link]

-

Werner, S., et al. (2010). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules. [Link]

-

Mondal, B. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. YouTube. [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. [Link]

-

PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. [Link]

-

PubChem. (n.d.). 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one. [Link]

-

Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances. [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

- Google Patents. (n.d.). CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.

-

Szymański, J., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). The design of novel 4,6-dimethoxyindole based hydrazide-hydrazones: Molecular modeling, synthesis and anticholinesterase activity. [Link]

-

Preprints.org. (2023, April 25). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

-

ResearchGate. (2026, January 5). Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. [Link]

-

ResearchGate. (2025, June 28). Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine as potential antimicrobial agents. [Link]

-

NIST WebBook. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. [Link]

-

The Good Scents Company. (n.d.). 3-(3,4,5-trimethoxyphenyl) propionic acid. [Link]

-

PubMed. (2009). Design, synthesis and evaluation of novel 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenyl-3,4-substituted phenyl methanone analogues. [Link]

-

Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

-

PubMed. (n.d.). Synthetic routes to fluorenone, indenopyirdine, 4h-naphtho[2,1-b]pyrans and pyridine derivatives. [Link]

-

PubMed. (n.d.). Optimization of 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidine IGF-1R tyrosine kinase inhibitors towards JNK selectivity. [Link]

-

Fun, H.-K., et al. (2010). (E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. Acta Crystallographica Section E. [Link]

Sources

- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of novel 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenyl-3,4-substituted phenyl methanone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. Catalytic stereoselective synthesis of highly substituted indanones via tandem Nazarov cyclization and electrophilic fluorination trapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one | C12H14O3 | CID 10878304 - PubChem [pubchem.ncbi.nlm.nih.gov]

"chemical properties of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one"

An In-depth Technical Guide to 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a key heterocyclic scaffold with significant potential in synthetic and medicinal chemistry. While this specific isomer is a niche research chemical, its structural motif is integral to a class of compounds exhibiting a wide array of biological activities. This document consolidates data on its physicochemical properties, spectroscopic profile, synthesis methodologies, and chemical reactivity. Drawing on established principles and data from closely related analogues, this guide serves as a foundational resource for researchers in drug discovery, process development, and materials science, offering both theoretical insights and practical, field-proven protocols.

Introduction to the Indanone Scaffold

The 1-indanone core, a bicyclic structure featuring a fused benzene and cyclopentanone ring, is a privileged scaffold in medicinal chemistry.[1] Its rigid, conformationally constrained framework makes it an attractive building block for designing molecules that can fit into specific biological targets with high affinity. Derivatives of 1-indanone are known to possess potent antiviral, anti-inflammatory, anticancer, and neuroprotective properties.[1]

This compound belongs to a subset of substituted indanones whose oxygenation pattern on the aromatic ring is critical for modulating biological activity and metabolic stability. The placement of methoxy groups at the C4 and C6 positions significantly influences the molecule's electronic properties and potential for intermolecular interactions, such as hydrogen bonding with protein residues. This particular substitution pattern makes it a valuable intermediate for the synthesis of more complex molecules, including analogues of natural products and novel therapeutic agents targeting pathways like tubulin polymerization.[2] This guide aims to provide the core chemical knowledge required to effectively utilize this compound in a research and development setting.

Molecular Structure and Physicochemical Properties

Molecular Structure

The fundamental structure consists of a dihydroinden-1-one core with two methoxy groups (-OCH₃) substituting the aromatic ring at positions 4 and 6. The numbering convention begins at the carbonyl carbon, proceeds around the five-membered ring, and then around the six-membered aromatic ring.

Caption: Molecular structure of this compound.

Physicochemical Data

Precise experimental data for this specific isomer is not widely published. The following table consolidates data from its close structural analogue, 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one, to provide reliable estimates.[3]

| Property | Value (Estimated/Analogous Data) | Source |

| Molecular Formula | C₁₁H₁₂O₃ | - |

| Molecular Weight | 192.21 g/mol | [3] |

| Appearance | Yellow to Yellow-orange solid | [4] |

| Melting Point | 52-55 °C (for a related isomer) | [4] |

| Solubility | Easily soluble in methanol, ethanol, chloroform; Insoluble in water. | [4] |

| CAS Number | Not broadly indexed; related isomer 5,6-dimethoxy-1-indanone is 2107-69-9. | [5] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following sections detail the expected spectral signatures based on the known effects of the functional groups present.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum provides definitive structural information. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are outlined below.

| Proton Assignment | Multiplicity | Expected Chemical Shift (δ, ppm) | Rationale |

| H2 (Methylene) | Triplet | ~2.7 | Adjacent to C3 methylene and coupled to it. |

| H3 (Methylene) | Triplet | ~3.1 | Adjacent to the aromatic ring and C2 methylene. |

| -OCH₃ (C4) | Singlet | ~3.9 | Methoxy group protons, typically in this region. |

| -OCH₃ (C6) | Singlet | ~3.8 | Methoxy group protons. |

| H5 (Aromatic) | Singlet (or narrow doublet) | ~6.7 | Shielded proton between two electron-donating methoxy groups. |

| H7 (Aromatic) | Singlet (or narrow doublet) | ~6.9 | Aromatic proton ortho to the carbonyl group, slightly deshielded. |

Causality Note: The triplet multiplicity for the H2 and H3 protons arises from vicinal coupling to each other. The distinct signals for the two aromatic protons (H5 and H7) are a key identifier, confirming the 4,6-substitution pattern.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by showing all unique carbon environments.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C1 (Carbonyl) | ~205 | Characteristic of a ketone carbonyl in a five-membered ring. |

| C2 | ~25-30 | Aliphatic CH₂ carbon. |

| C3 | ~35-40 | Aliphatic CH₂ carbon adjacent to the aromatic ring. |

| -OCH₃ (C4, C6) | ~55-57 | Methoxy group carbons. |

| C5 | ~105-110 | Aromatic CH carbon shielded by two methoxy groups. |

| C7 | ~115-120 | Aromatic CH carbon. |

| C3a, C7a (Quaternary) | ~130-150 | Aromatic carbons at the ring fusion. |

| C4, C6 (Quaternary) | ~155-165 | Aromatic carbons bearing the methoxy groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1690-1710 cm⁻¹ . The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone.

-

C-O Stretch (Aryl Ether): Strong bands will appear in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions, characteristic of the aryl-OCH₃ bonds.

-

C-H Stretch (Aromatic): Signals will appear just above 3000 cm⁻¹ .

-

C-H Stretch (Aliphatic): Signals will appear just below 3000 cm⁻¹ .

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 192. Key fragmentation patterns would likely involve the loss of a methyl group (-CH₃, M-15) to give a fragment at m/z = 177, or the loss of a methoxy radical (-OCH₃, M-31).

Synthesis Methodologies

The synthesis of 1-indanones is well-established, with the intramolecular Friedel-Crafts acylation being the most common and robust method.[1]

Retrosynthetic Analysis

A logical retrosynthetic pathway disconnects the C3-C3a bond, tracing the molecule back to a readily available hydrocinnamic acid derivative.

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

The Emerging Biological Potential of Dimethoxy-2,3-dihydro-1H-inden-1-one Scaffolds: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – represents a cornerstone of efficient drug discovery. The 2,3-dihydro-1H-inden-1-one core is one such scaffold, and its derivatives have demonstrated a remarkable breadth of biological activities. This guide focuses specifically on the dimethoxy-substituted variants of this indanone core, with a particular interest in the potential of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one. While direct, extensive research on the 4,6-dimethoxy isomer is nascent, the collective body of evidence from closely related analogs suggests a rich and underexplored therapeutic potential. This document serves as a technical primer for researchers, scientists, and drug development professionals, aiming to synthesize the current understanding of this chemical class and to provide a strategic framework for future investigations. We will delve into the established anti-inflammatory, neuroprotective, and anticancer activities of related dimethoxy-indenone derivatives, providing not just a review of the data, but also actionable insights into the experimental methodologies and the underlying mechanisms of action.

Section 1: The Indanone Core - A Platform for Diverse Biological Activity

The 1-indanone skeleton is a versatile structural motif found in numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. The introduction of methoxy groups to the aromatic ring, as seen in the dimethoxy-2,3-dihydro-1H-inden-1-one series, significantly influences the molecule's electronic and lipophilic properties, thereby modulating its pharmacokinetic and pharmacodynamic profiles. These modifications have given rise to derivatives with activities spanning from antiviral and antibacterial to anticancer and neuroprotective.[1]

Section 2: Anti-inflammatory and Analgesic Properties

Derivatives of 6-methoxy-2,3-dihydro-1H-inden-1-one have been synthesized and evaluated for their anti-inflammatory and analgesic activities.[2] These studies provide a strong rationale for investigating the anti-inflammatory potential of other dimethoxy isomers, including the 4,6-dimethoxy variant.

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of indanone derivatives are often attributed to their ability to modulate the production of pro-inflammatory mediators. A key mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins.[3][4] Furthermore, the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) is another important aspect of their anti-inflammatory action.[4][5]

The potential anti-inflammatory signaling pathway is depicted below:

Caption: Putative anti-inflammatory mechanism of dimethoxy-indenone derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.

Principle: Carrageenan injection in the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

-

Animal Model: Male Wistar rats (150-200g) are used.

-

Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of the dimethoxy-indenone derivative).

-

Compound Administration: Test compounds are administered orally or intraperitoneally 1 hour before carrageenan injection.

-

Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.

-

Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Section 3: Neuroprotective Effects and Potential in Neurodegenerative Diseases

The structural similarity of some indanone derivatives to existing drugs for Alzheimer's disease, such as Donepezil, has prompted investigations into their neuroprotective properties. Derivatives of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one have been designed as cholinesterase inhibitors, a key therapeutic strategy in Alzheimer's disease.[6]

Mechanism of Action: A Multi-pronged Approach

The neuroprotective effects of this class of compounds appear to be multifactorial:

-

Cholinesterase Inhibition: By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.[6]

-

Anti-Amyloid Aggregation: Some derivatives have shown the ability to reduce the aggregation of beta-amyloid peptides, a hallmark of Alzheimer's disease.[6]

-

Antioxidant and Anti-inflammatory Effects: By reducing reactive oxygen species (ROS), lactate dehydrogenase (LDH), and malondialdehyde (MDA), these compounds can mitigate oxidative stress-induced neuronal damage.[6] Their anti-inflammatory properties also contribute to neuroprotection.

The following diagram illustrates the workflow for evaluating neuroprotective activity:

Caption: A typical workflow for the evaluation of neuroprotective compounds.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Principle: This spectrophotometric method measures the activity of cholinesterases by quantifying the rate of hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine) which produces a colored product upon reaction with Ellman's reagent (DTNB).

Procedure:

-

Reagent Preparation: Prepare phosphate buffer, DTNB solution, enzyme solution (AChE or BuChE), and substrate solution.

-

Assay Setup: In a 96-well plate, add buffer, DTNB, enzyme, and the test compound at various concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).

-

Initiation of Reaction: Add the substrate to all wells to start the reaction.

-

Measurement: Read the absorbance at 412 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Section 4: Anticancer Potential

Derivatives of dihydro-1H-indene have been investigated as novel tubulin polymerization inhibitors with anti-angiogenic and antitumor potency.[7] While this study focused on 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives, it was noted that changing the substitution pattern to dimethoxy resulted in a decrease but not a complete loss of antiproliferative activity, highlighting the importance of the core scaffold.[7]

Mechanism of Action: Disruption of the Cytoskeleton

The primary anticancer mechanism identified for this class of compounds is the inhibition of tubulin polymerization.[7] By binding to the colchicine site on tubulin, these molecules prevent the formation of microtubules, which are essential components of the cytoskeleton.[7] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

The following table summarizes the antiproliferative activities of some dihydro-1H-indene derivatives against the K562 cell line.

| Compound | Substitution Pattern | Antiproliferative Activity (IC50 in µM) | Reference |

| 12d | 4,5,6-trimethoxy | Potent | [7] |

| 15a | 5,6-dimethoxy | Reduced activity compared to 12d | [7] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

Principle: This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules, which can be monitored by an increase in fluorescence.

Procedure:

-

Reagent Preparation: Prepare a tubulin polymerization buffer, and a solution of purified tubulin.

-

Assay Setup: In a 96-well plate, add the tubulin polymerization buffer, a fluorescent reporter, and the test compound at various concentrations.

-

Initiation of Polymerization: Add the tubulin solution to each well and incubate at 37°C to initiate polymerization.

-

Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Determine the IC50 value for the inhibition of tubulin polymerization.

Section 5: Future Directions and Conclusion

The existing body of research strongly supports the dimethoxy-2,3-dihydro-1H-inden-1-one scaffold as a promising starting point for the development of novel therapeutics. While the specific biological activity of this compound remains to be extensively characterized, the data from its isomers suggest several avenues for future investigation:

-

Systematic Evaluation of Isomers: A head-to-head comparison of the anti-inflammatory, neuroprotective, and anticancer activities of all dimethoxy isomers would provide valuable structure-activity relationship (SAR) data.

-

Target Identification and Validation: For promising compounds, unbiased screening approaches could be employed to identify their specific molecular targets.

-

Lead Optimization: Medicinal chemistry efforts can be directed towards modifying the scaffold to improve potency, selectivity, and pharmacokinetic properties.

References

-

Design, synthesis and biological evaluation of 2,3-dihydro-5,6-dimethoxy-1H-inden-1-one and piperazinium salt hybrid derivatives as hAChE and hBuChE enzyme inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6-Methoxy-2,3-Dihydro-1H-Inden-1-One Derivatives for Analgesic and Anti-inflammatory Activity. ChemistrySelect. [Link]

-

Biological Evaluation of 5,6,7-Trimethoxy-2,3- dihydro-1H-inden-1-ol as Anticancer Agent. ResearchGate. [Link]

-

Anti-Inflammatory Activity of Natural Products. Molecules. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. Molecules. [Link]

-

Synthesis and biological evaluation of novel 6, 7-dimethoxy-3-(4-pyridyl)-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazol-2-yl-4-substituted phenylmethanone/ethanone derivatives. ResearchGate. [Link]

-

The neuroprotective effect of a novel calmodulin antagonist, 3-[2-[4-(3-chloro-2-methylphenyl)-1-piperazinyl]ethyl]-5,6-dimethoxy-1-(4-imidazolylmethyl)-1h-indazole dihydrochloride 3.5 hydrate, in transient forebrain ischemia. Osaka University Knowledge Archive. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

-

5,6-Dimethoxy-1-indanone. PubChem. [Link]

-

5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one. PubChem. [Link]

-

Investigation on Novel E/Z 2-Benzylideneindan-1-One-Based Photoswitches with AChE and MAO-B Dual Inhibitory Activity. Molecules. [Link]

-

In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione. International Immunopharmacology. [Link]

-

Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury. General Pharmacology: The Vascular System. [Link]

-

Neuroprotective Agents: A Simple Overview. The Indonesian Biomedical Journal. [Link]

-

2-[(3,4-Dimethoxyphenyl)methylene]-2,3-dihydro-1H-inden-1-one. Common Chemistry. [Link]

-

Antiinflammatory activity of a series of substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones. Journal of Medicinal Chemistry. [Link]

-

Biological and Computational Study of the Dual Antimicrobial and Anticancer Potential of 3,4-Dihydropyrimidin-2(1H)-ones. Lirias. [Link]

-

4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Anti-inflammatory effect of certain dimethoxy flavones. Inflammopharmacology. [Link]

-

6,7-Dimethoxy-2-{3-[4-[11C]methoxy-3,4-dihydro-2H-naphthalen-(1E). Molecular Imaging and Contrast Agent Database (MICAD). [Link]

-

4-methoxy-2,3-dihydro-1H-inden-1-one. PubChem. [Link]

-

2,3-Dihydro-5,6-dimethoxy-2-(4-pyridinylmethylene)-1H-inden-1-one. PubChem. [Link]

-

Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. [Link]

-

Synthesis, In Silico Prediction and In Vitro Evaluation of Antitumor Activities of Novel Pyrido[2,3-d]pyrimidine, Xanthine and Lumazine Derivatives. Molecules. [Link]/PMC7696704/)

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effect of certain dimethoxy flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 2,3-dihydro-5,6-dimethoxy-1H-inden-1-one and piperazinium salt hybrid derivatives as hAChE and hBuChE enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one Derivatives and Analogs

Abstract

The 4,6-dimethoxy-2,3-dihydro-1H-inden-1-one scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have emerged as potent agents in the fields of neurodegenerative disease, inflammation, and oncology. This technical guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of these compounds. We will delve into the mechanistic underpinnings of their therapeutic effects, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Introduction: The Significance of the Indenone Core

The indanone framework, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a cornerstone in the design of pharmacologically active molecules.[1] The rigidity of the indanone scaffold, combined with the electronic properties imparted by its substituents, allows for precise interactions with various biological targets. The 4,6-dimethoxy substitution pattern, in particular, has been shown to be a key determinant of the biological activity in many derivatives, contributing to their efficacy as therapeutic agents. This guide will focus on the synthesis and application of derivatives built upon this specific chemical backbone.

Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives can be achieved through several strategic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of the Core Scaffold: this compound

The foundational molecule, this compound, is typically synthesized via an intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[2] This reaction is a classic method for forming cyclic ketones from aromatic compounds.

Reaction Scheme: Intramolecular Friedel-Crafts Acylation

Caption: Synthesis of the core 4,6-dimethoxy-1-indanone scaffold.

Experimental Protocol: Friedel-Crafts Acylation of 3-(2,4-Dimethoxyphenyl)propanoic Acid

-

Preparation: To a flask equipped with a mechanical stirrer, add 3-(2,4-dimethoxyphenyl)propanoic acid.

-

Acid Addition: Carefully add polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TFSA) to the starting material. The acid acts as both a catalyst and a solvent.[2]

-

Reaction: Heat the mixture with stirring. The reaction temperature and time will vary depending on the specific acid used. For example, with methanesulfonic acid, the mixture can be stirred at 100°C for 2 hours.[3]

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture and pour it onto crushed ice. This will quench the reaction and precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Synthesis of Arylidene Derivatives via Claisen-Schmidt Condensation

A widely used method for derivatizing the 2-position of the indanone core is the Claisen-Schmidt condensation. This base-catalyzed reaction between the indanone and an aromatic aldehyde introduces an arylidene moiety, significantly expanding the chemical space and allowing for the fine-tuning of biological activity.[4]

Reaction Scheme: Claisen-Schmidt Condensation

Caption: General scheme for the Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (E)-2-(4-Methoxybenzylidene)-4,6-dimethoxy-2,3-dihydro-1H-inden-1-one

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and 4-methoxybenzaldehyde (1.0 eq.) in ethanol.[5]

-

Catalyst Addition: Cool the mixture in an ice bath with stirring. Slowly add an aqueous solution of sodium hydroxide (2-3 eq.) to the flask.[5]

-

Reaction: Remove the ice bath and continue stirring the reaction mixture at room temperature overnight.[5]

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, the precipitated solid product is collected by vacuum filtration.

-

Purification: Wash the collected solid with cold water, followed by a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield the final product.

Characterization Techniques

The structural elucidation and purity assessment of the synthesized derivatives are paramount. A combination of spectroscopic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the chemical structure. For instance, in the 1H NMR spectrum of 5,6-dimethoxy-1-indanone, the methoxy protons typically appear as singlets around 3.8-4.0 ppm.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the carbonyl (C=O) stretch of the indanone core, which typically appears around 1680-1700 cm-1.

Table 1: Representative Spectroscopic Data for 4,6-Dimethoxy-Substituted Indenone Derivatives

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | HRMS (m/z) [M+H]+ |

| 4,6-Dimethoxy-1-indanone | 7.32 (d, 1H), 6.90 (d, 1H), 3.90 (s, 3H), 3.85 (s, 3H), 3.05 (t, 2H), 2.70 (t, 2H) | 205.7, 155.5, 150.5, 149.5, 130.0, 107.6, 104.3, 56.3, 56.1, 36.6, 25.4 | 193.0863[7] |

| (E)-2-Benzylidene-6-methoxy-2,3-dihydro-1H-inden-1-one | 7.65-7.63 (m, 3H), 7.45-7.38 (m, 4H), 7.32 (d, 1H), 7.17 (dd, 1H), 3.93 (s, 2H), 3.84 (s, 3H) | 194.3, 159.7, 142.5, 139.3, 135.7, 135.5, 133.8, 130.8, 129.7, 129.0, 127.0, 124.0, 105.9, 55.7, 31.9 | 273.0891 ([M+Na]+)[8] |

Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a wide array of biological activities, making them attractive candidates for drug development.

Anti-Inflammatory Activity

Several indenone derivatives exhibit potent anti-inflammatory properties.[9] The mechanism of action often involves the modulation of key inflammatory signaling pathways.

Signaling Pathway: NF-κB and MAPK in Inflammation

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IKK complex, which leads to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[10][11] Concurrently, the MAPK signaling cascade (involving p38 and JNK) is also activated, further promoting the inflammatory response.[12]

Caption: Inhibition of NF-κB and MAPK pathways by indenone derivatives.

Table 2: Anti-inflammatory Activity of Indenone Derivatives

| Compound | Assay | Target | IC50 (nM) | Reference |

| IPX-18 | TNF-α release (PBMCs) | NF-κB | 96.29 | [13][14] |

| IPX-18 | IFN-γ release (PBMCs) | - | 103.7 | [13][14] |

| D8 (6-methoxy derivative) | Carrageenan-induced paw edema | - | 65% inhibition @ 3h | [9] |

Experimental Protocol: In Vitro Anti-Inflammatory Assay (TNF-α Release)

-

Cell Culture: Culture peripheral blood mononuclear cells (PBMCs) in appropriate media.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test indenone derivative for 1 hour.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell cultures.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours).

-

Cytokine Measurement: Collect the cell supernatant and measure the concentration of TNF-α using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease

Donepezil, a leading drug for the treatment of Alzheimer's disease, features a dimethoxyindanone moiety.[15] This has spurred the development of numerous this compound derivatives as acetylcholinesterase (AChE) inhibitors.[1]

Mechanism of Action: Dual Binding Site Inhibition of AChE

Donepezil and its analogs inhibit AChE through a dual-binding mechanism. They interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[16][17] This dual inhibition is more effective at preventing the breakdown of acetylcholine, a key neurotransmitter deficient in Alzheimer's patients.

Caption: Dual binding of indenone derivatives to AChE.

Table 3: Acetylcholinesterase Inhibitory Activity of Indenone Analogs

| Compound | IC50 (µM) | Inhibition Type | Reference |

| Donepezil Analog 2 | 0.088 | Mixed | [18] |

| Donepezil-like compound 1 | 0.011 | Mixed | [19] |

| Uracil derivative 4 | 0.088 | Mixed | [20] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound in a suitable buffer (e.g., phosphate buffer).

-

Enzyme Reaction: In a 96-well plate, add the buffer, DTNB, the test compound at various concentrations, and the acetylcholinesterase enzyme.

-

Substrate Addition: Initiate the reaction by adding the ATCI substrate.

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.[21]

Anticancer Activity via Tubulin Polymerization Inhibition

Certain indenone derivatives have demonstrated potent anticancer activity by interfering with microtubule dynamics.[22] They act as tubulin polymerization inhibitors, often by binding to the colchicine binding site.[23][24]

Mechanism of Action: Disruption of Microtubule Formation

Tubulin dimers (α and β-tubulin) polymerize to form microtubules, which are essential for cell division, intracellular transport, and cell structure. Indenone derivatives that bind to the colchicine site on β-tubulin prevent the proper assembly of these microtubules.[25] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[26]

Caption: Inhibition of tubulin polymerization by indenone derivatives.

Table 4: Anticancer Activity of Indenone Derivatives

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| (R)-9k | HCT116 (Colon Cancer) | Tubulin Polymerization Inhibition | 6.1 | [26] |

| ITH-6 | HT-29 (Colon Cancer) | G2/M Arrest, Apoptosis | 0.44 | [25] |

| ITH-6 | COLO 205 (Colon Cancer) | G2/M Arrest, Apoptosis | 0.98 | [25] |

Experimental Protocol: Tubulin Polymerization Assay

-

Reagent Preparation: Reconstitute purified tubulin protein in a suitable buffer. Prepare the test compound at various concentrations.

-

Reaction Mixture: In a 96-well plate, combine the tubulin solution, a polymerization-inducing agent (e.g., GTP), and the test compound or vehicle control.

-

Fluorescence Monitoring: Monitor the polymerization of tubulin by measuring the increase in fluorescence of a reporter dye (e.g., DAPI) that binds to polymerized microtubules. The fluorescence is measured over time at 37°C.

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the percentage of inhibition of tubulin polymerization for each compound concentration and determine the IC50 value.[3]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the arylidene moiety.

-

Anti-inflammatory Activity: The presence of electron-donating groups, such as hydroxyl or methoxy groups, on the arylidene ring generally enhances anti-inflammatory activity. For example, a 3',4'-dihydroxy substitution on the arylidene ring significantly increases the inhibition of IL-6.[27]

-

Acetylcholinesterase Inhibition: The length and nature of the linker between the indanone core and a terminal aromatic ring are crucial for AChE inhibitory activity. A flexible linker often allows for optimal interaction with both the CAS and PAS of the enzyme.

-

Anticancer Activity: The substitution pattern on the arylidene ring can significantly impact the potency of tubulin polymerization inhibition. The presence of a 3,4,5-trimethoxyphenyl moiety on the arylidene ring is often associated with potent activity.[28]

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in treating a range of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer. The synthetic accessibility of these compounds, coupled with their well-defined structure-activity relationships, makes them an attractive area for further research and development. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their clinical translatability. The exploration of novel analogs and the investigation of their effects on other biological targets will undoubtedly continue to expand the therapeutic applications of this remarkable chemical scaffold.

References

-

Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. ACS Chemical Neuroscience. 2022. [Link]

-

An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Molecules. 2012. [Link]

-

Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Oxidative Medicine and Cellular Longevity. 2019. [Link]

-

Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer. RSC Medicinal Chemistry. 2023. [Link]

-

Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Cell Biology International. 2019. [Link]

-

NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. 2021. [Link]

-

Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2017. [Link]

-

Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. Journal of Chemical Information and Modeling. 2020. [Link]

-

Revealing the mechanistic pathway of cholinergic inhibition of Alzheimer's disease by donepezil: a metadynamics simulation study. Physical Chemistry Chemical Physics. 2018. [Link]

-

Kinetic and structural studies on the interactions of Torpedo californica acetylcholinesterase with two donepezil-like rigid analogues. Scientific Reports. 2017. [Link]

-

Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. Biochemical and Biophysical Research Communications. 2019. [Link]

-

The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. 2010. [Link]

-

Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. ResearchGate. 2020. [Link]

-

Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. ChemistrySelect. 2025. [Link]

-

Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Bioorganic & Medicinal Chemistry. 2024. [Link]

-

The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. European Journal of Medicinal Chemistry. 2020. [Link]

-

Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer. RSC Medicinal Chemistry. 2023. [Link]

-

IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. 2016. [Link]

-

Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023. [Link]

-

Catalytic enantioselective cascade Michael/cyclization reaction of 3-isothiocyanato oxindoles with exocyclic α,β-unsaturated ketones en route to 3,2'-pyrrolidinyl bispirooxindoles. Organic & Biomolecular Chemistry. 2017. [Link]

-

anti-inflammatory and antioxidant activity of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin. Pharmacological Reports. 2011. [Link]

-

Friedel–Crafts reaction. Wikipedia. 2023. [Link]

- Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine.

-

Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling. International Journal of Molecular Sciences. 2023. [Link]

-

Claisen‐Schmidt condensation reaction scheme of indanone and... ResearchGate. 2019. [Link]

-

Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies. BMC Chemistry. 2019. [Link]

-

A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Oriental Journal of Chemistry. 2012. [Link]

-

Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. ChemistrySelect. 2025. [Link]

-

One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules. 2011. [Link]

-

Inhibition of tubulin polymerization evaluated by cell-free tubulin... ResearchGate. 2018. [Link]

-

(PDF) Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling. ResearchGate. 2023. [Link]

-

(A) Tubulin polymerization inhibition study of compounds and along with... ResearchGate. 2020. [Link]

-

(2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. Molecules. 2022. [Link]

-

Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for. ScienceOpen. 2018. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. 2018. [Link]

-

2-(3'',4''-DIMETHOXYBENZYLIDENE)-INDAN-1-ONE. SpectraBase. 2023. [Link]

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. 2022. [Link]

-

Friedel-Crafts Alkylation. Organic Chemistry Portal. 2023. [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5,6-Dimethoxy-1-indanone(2107-69-9) 1H NMR [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. Identification of acetylcholinesterase inhibitors from traditional medicinal plants for Alzheimer's disease using in silico and machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 11. NF-κB - Wikipedia [en.wikipedia.org]

- 12. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction | Semantic Scholar [semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kinetic and structural studies on the interactions of Torpedo californica acetylcholinesterase with two donepezil-like rigid analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. mdpi.com [mdpi.com]

- 26. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. scienceopen.com [scienceopen.com]

- 28. researchgate.net [researchgate.net]

The Untapped Potential of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one: A Privileged Scaffold for Modern Medicinal Chemistry

Abstract

The indan-1-one framework is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its rigid, fused-ring system provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets. Within this class, methoxy-substituted derivatives have garnered significant attention, most notably the 5,6-dimethoxy substitution pattern found in Donepezil, a cornerstone in Alzheimer's disease therapy.[1][2][3] This guide, however, shifts the focus to a lesser-explored but highly promising isomer: 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one . We will delve into the synthetic rationale, explore its potential therapeutic applications by drawing logical inferences from closely related analogues, and provide actionable experimental protocols for its investigation. This document serves as a technical resource for researchers and drug development professionals aiming to unlock the therapeutic potential of this versatile chemical entity.

The Indan-1-one Core: A Foundation of Therapeutic Success

The indan-1-one scaffold is a recurring motif in compounds targeting a wide array of biological pathways. Its prevalence stems from a combination of favorable physicochemical properties and synthetic accessibility. The bicyclic structure imparts a degree of conformational rigidity, which is often advantageous for high-affinity binding to enzyme active sites or receptors. This structural feature is a key component in drugs like Donepezil, where the dimethoxyindanone moiety is crucial for its acetylcholinesterase (AChE) inhibitory activity.[1][2] Beyond Alzheimer's disease, various indanone derivatives have been investigated for anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, underscoring the scaffold's versatility.[4][5][6]

The strategic placement of substituents, particularly electron-donating groups like methoxy groups, profoundly influences the scaffold's biological activity. These groups can modulate factors such as:

-

Receptor/Enzyme Interactions: Methoxy groups can act as hydrogen bond acceptors and participate in hydrophobic interactions within a binding pocket. For instance, the 6-methoxy group of certain indanone derivatives has been shown to form a hydrophobic interaction with the side chain of Leu289 in the AChE active site.[7]

-

Physicochemical Properties: They influence lipophilicity (LogP), which in turn affects membrane permeability, bioavailability, and metabolic stability.[7]

-

Electronic Profile: They alter the electron density of the aromatic ring, which can be critical for certain binding interactions, such as π-π stacking.

While the 5,6-dimethoxy substitution is well-documented, the 4,6-dimethoxy pattern presents a unique electronic and steric profile that warrants dedicated investigation.

Synthesis of the 4,6-Dimethoxy-1-Indanone Scaffold

The synthesis of substituted 1-indanones is typically achieved via intramolecular Friedel-Crafts cyclization of a corresponding 3-arylpropionic acid.[4][8] This robust and reliable method allows for the efficient construction of the core bicyclic system.

Synthetic Pathway: From Arylpropionic Acid to Indanone

The logical and field-proven approach to synthesizing this compound involves the cyclization of 3-(3,5-dimethoxyphenyl)propanoic acid.

Causality Behind Experimental Choices:

-

Starting Material: 3,5-Dimethoxybenzaldehyde is a commercially available and logical starting point.

-

Chain Elongation: A Knoevenagel condensation with malonic acid followed by catalytic hydrogenation is a classic and high-yielding method to produce the required phenylpropanoic acid precursor. This two-step process is often more efficient and provides cleaner products than direct alkylation methods.

-

Cyclization Agent: Polyphosphoric acid (PPA) or strong acids like triflic acid are effective catalysts for the intramolecular Friedel-Crafts acylation.[8] PPA is often preferred for its ease of handling and workup on a laboratory scale. The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich aromatic ring. The ortho-para directing nature of the two meta-positioned methoxy groups channels the cyclization to the desired position (ortho to both methoxy groups).

Detailed Experimental Protocol

Step 1: Synthesis of 3-(3,5-dimethoxyphenyl)propanoic acid

-

Reaction Setup: To a solution of 3,5-dimethoxybenzaldehyde (1 eq.) and malonic acid (1.2 eq.) in pyridine (5 vols), add piperidine (0.1 eq.).

-

Reaction Execution: Heat the mixture at reflux for 4 hours. Monitor the reaction by TLC for the disappearance of the aldehyde.

-

Workup: Cool the reaction mixture, pour it into an excess of cold 10% hydrochloric acid. The resulting precipitate is the cinnamic acid derivative. Filter, wash with water, and dry.

-

Reduction: Dissolve the dried intermediate in ethanol and add 10% Pd/C catalyst (5 mol%). Hydrogenate the mixture under a balloon of hydrogen gas at room temperature until the uptake of hydrogen ceases.

-

Isolation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-(3,5-dimethoxyphenyl)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Reaction Setup: Add 3-(3,5-dimethoxyphenyl)propanoic acid (1 eq.) to polyphosphoric acid (10x weight of the acid).

-

Reaction Execution: Heat the mixture to 80-90°C with vigorous stirring for 2-3 hours. The viscosity will decrease as the reaction proceeds. Monitor by TLC.

-

Workup: Cool the reaction mixture and carefully pour it onto crushed ice with stirring. The product will precipitate out of the aqueous solution.

-

Purification: Filter the solid, wash thoroughly with water until the washings are neutral, and then wash with a cold saturated sodium bicarbonate solution to remove any unreacted acid. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Potential Therapeutic Application: Neurodegenerative Diseases

The most compelling starting point for investigating the medicinal chemistry of 4,6-dimethoxy-1-indanone is in the realm of neurodegenerative diseases, particularly Alzheimer's Disease (AD). This is a logical extrapolation from the extensive research on the 5,6-dimethoxy isomer, the core of Donepezil.[1][9]

Rationale: A Multi-Target Approach to Alzheimer's Disease

Modern AD drug discovery has shifted from a single-target approach to developing multi-target-directed ligands (MTDLs) that can address the complex pathology of the disease. Key targets include:

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): To alleviate symptomatic cognitive decline.[2]

-

β-Amyloid (Aβ) Aggregation: To prevent the formation of neurotoxic plaques.[1]

-

Monoamine Oxidase (MAO) A and B: To modulate neurotransmitter levels and reduce oxidative stress.[9]

The 4,6-dimethoxy-1-indanone scaffold is an excellent starting point for designing novel MTDLs. The core structure provides the necessary framework for AChE inhibition, while modifications at the 2-position can be used to introduce functionalities that inhibit Aβ aggregation or MAO enzymes.

Hypothesis: The Influence of 4,6-Dimethoxy Substitution

The shift of a methoxy group from position 5 to position 4 relative to the Donepezil core is not trivial. This change will alter the molecule's interaction with the AChE active site. The active site of AChE has a narrow gorge containing a catalytic active site (CAS) at the bottom and a peripheral anionic site (PAS) at the entrance. Donepezil is known to bridge these two sites. The 5,6-dimethoxy groups interact efficiently with the PAS.[7] A 4,6-dimethoxy pattern will present a different electrostatic and steric profile to the PAS, potentially altering binding affinity and selectivity for AChE over BChE. This structural change is a compelling reason for synthesis and evaluation, as it may lead to a superior pharmacological profile.

Proposed Experimental Workflow: Screening for Anti-Alzheimer's Activity

The following workflow outlines a logical progression for evaluating novel derivatives based on the 4,6-dimethoxy-1-indanone scaffold.

Additional Avenues for Exploration

Beyond neurology and oncology, the broader class of methoxy-substituted indanones has shown promise in other areas:

-

Adenosine Receptor Antagonism: Methoxy-substituted 2-benzylidene-1-indanone derivatives have been identified as potent A1 and A2A adenosine receptor (AR) antagonists. [10][11]These receptors are implicated in various neurological conditions, including Parkinson's disease. The 4,6-dimethoxy scaffold could be explored for the development of novel AR antagonists with enhanced selectivity or potency.

-

Anti-inflammatory Activity: Indanone derivatives have been reported to possess anti-inflammatory properties. [4][5]The 4,6-dimethoxy core could be evaluated in standard assays, such as the carrageenan-induced paw edema model, to assess its potential in this therapeutic area.

Conclusion and Future Directions

While the 5,6-dimethoxy-1-indanone scaffold has been extensively mined for its therapeutic potential, its 4,6-dimethoxy isomer remains a largely untapped resource. Based on robust structure-activity relationship data from closely related analogues, there is a strong scientific rationale to investigate this compound as a core scaffold for developing novel therapeutics. The most promising avenues are in the treatment of Alzheimer's disease, where it can serve as a basis for multi-target-directed ligands, and in oncology as a new class of colchicine-site tubulin polymerization inhibitors.